molecular formula C17H18N4O6S2 B2769188 N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-01-6

N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2769188
CAS No.: 851781-01-6
M. Wt: 438.47
InChI Key: SAWBSUXPTXWSKJ-UHFFFAOYSA-N
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Description

N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyrazole ring substituted with a nitrophenyl group and a methanesulfonamide moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, which requires careful handling of nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amino derivatives.

Scientific Research Applications

N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and antimicrobial agent due to its unique structure and reactivity.

    Material Science: The compound’s stability and functional groups make it suitable for developing advanced materials with specific properties.

    Biological Studies: Its interactions with biological molecules are studied to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism by which N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes, altering biochemical pathways and leading to therapeutic effects.

    Receptor Binding: It can bind to certain receptors, modulating cellular responses and signaling pathways.

    Reactive Oxygen Species (ROS) Modulation: The compound’s ability to undergo redox reactions may influence ROS levels, impacting cellular health and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide
  • 2-(4-methylsulfonyl phenyl) indole derivatives

Uniqueness

N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6S2/c1-28(24,25)19-14-8-6-12(7-9-14)16-11-17(20(18-16)29(2,26)27)13-4-3-5-15(10-13)21(22)23/h3-10,17,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWBSUXPTXWSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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